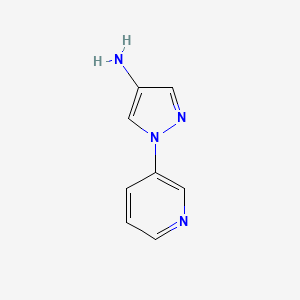

1-(pyridin-3-yl)-1H-pyrazol-4-amine

Description

1-(Pyridin-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-3-yl group at the 1-position and an amine group at the 4-position. This scaffold is widely utilized in medicinal chemistry and materials science due to its versatility in forming hydrogen bonds and π-π interactions, which enhance binding affinity in biological systems .

Synthesis: The compound is synthesized via palladium-catalyzed amination reactions. For example, 4-bromo-1H-pyrazole reacts with 3-aminopyridine in the presence of a palladium catalyst (P4) and ligand (L4), yielding 1-(pyridin-3-yl)-1H-pyrazol-4-amine in high efficiency (Table 2, entry 2k) . Alternative routes involve Boc protection of the amine group using tert-butyl dicarbonate, achieving 83% yield under mild conditions .

Properties

IUPAC Name |

1-pyridin-3-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHPHUCFWOUCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182670 | |

| Record name | Pyridine, 3-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28466-00-4 | |

| Record name | Pyridine, 3-(4-aminopyrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-yl)-1H-pyrazol-4-amine typically involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components. Another approach involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization and Suzuki coupling .

Industrial Production Methods

Industrial production of 1-(pyridin-3-yl)-1H-pyrazol-4-amine often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine and pyrazole rings exhibit varied reactivity in nucleophilic substitution reactions. The pyridine ring, activated by electron-withdrawing effects, facilitates substitutions at specific positions under controlled conditions.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Aromatic substitution | KOtBu, DMF, 80°C | 3-Nitro derivatives | |

| Pyrazole ring alkylation | Alkyl halides, NaH, THF | N-alkylated pyrazole derivatives |

-

Key Example : Treatment with ethyl bromoacetate in THF with NaH as a base yields N-alkylated products via SN2 mechanisms.

Oxidation Reactions

The compound undergoes oxidation at nitrogen centers, particularly forming N-oxides under mild oxidative conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 4 h | Pyridine N-oxide derivative | 78% | |

| mCPBA | CH₂Cl₂, RT, 12 h | Pyrazole N-oxide | 65% |

-

Mechanism : Oxidation occurs preferentially at the pyridine nitrogen due to higher electron density compared to the pyrazole ring.

Cyclocondensation Reactions

The amine group participates in cyclocondensation with carbonyl compounds to form fused heterocycles.

-

Notable Synthesis : Reaction with arylhydrazines under aerobic conditions forms pyrazolo[4,3-b]pyridines via Japp–Klingemann-type mechanisms .

C(sp³) Coupling Reactions

The amine group enables coupling with pyrazolones through dehydrogenative pathways.

| Partner | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazolone derivatives | None (O₂) | Ethanol, 130°C, 24 h | (Pyrazol-4-ylidene)pyridines | 90% |

-

Mechanism : Enolization of pyrazolone followed by C-addition to the pyridine ring and subsequent dehydrogenation .

Functional Group Transformations

The amine group undergoes standard derivatization reactions:

| Reaction | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, RT, 2 h | N-Acetylated derivative | |

| Schiff base formation | 4-Nitrobenzaldehyde | MeOH, reflux, 6 h | Imine-linked conjugate |

Key Mechanistic Insights

-

N-Oxide Formation : Pyridine ring oxidation proceeds via radical intermediates stabilized by resonance.

-

Cyclocondensation : Acid-catalyzed enolization of carbonyl partners enhances nucleophilic attack by the amine group .

-

Dehydrogenation : Molecular oxygen acts as a terminal oxidant, enabling aromatization in coupling reactions .

Scientific Research Applications

1-(pyridin-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its antitubercular activity and potential use in drug development.

Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release . This mechanism is particularly relevant in the context of neurological disorders and other medical applications.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 160.17 g/mol (C₇H₇N₄)

- Melting Point : 108–112 °C (Boc-protected derivative)

- NMR Data : Distinct signals at δ 8.87 (d, pyridine-H), 8.37 (s, pyrazole-H), and 7.36 (dd, pyridine-H) in CDCl₃ .

Comparison with Structurally Similar Compounds

Substituted Pyrazol-4-amines

Structural Insights :

- Electronic Effects : Pyridin-3-yl substituents (as in 1-(pyridin-3-yl)-1H-pyrazol-4-amine) provide strong electron-withdrawing effects, stabilizing the pyrazole ring . In contrast, alkylated derivatives (e.g., N-cyclopropyl) exhibit reduced polarity, enhancing membrane permeability .

- Biological Activity : The piperidine-containing analog (1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine) demonstrates superior docking affinity for viral proteases compared to the parent compound, likely due to improved hydrophobic interactions .

Pyrazole Hybrids with Heterocycles

Functional Comparisons :

- Hybrid Systems: Thieno-pyrimidine hybrids (e.g., compound from ) exhibit enhanced π-stacking capacity, making them suitable for materials science. In contrast, imine derivatives (e.g., ) prioritize volatility for flavor/fragrance applications.

- Pharmacological Potential: Ceapin-A8’s oxazole-carboxamide moiety introduces conformational rigidity, critical for protein binding , whereas 1-(pyridin-3-yl)-1H-pyrazol-4-amine’s simplicity favors scaffold derivatization in drug discovery .

Data Tables and Research Findings

Table 1: Physicochemical Properties of Selected Pyrazol-4-amines

Biological Activity

1-(Pyridin-3-yl)-1H-pyrazol-4-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound 1-(pyridin-3-yl)-1H-pyrazol-4-amine features a pyrazole ring substituted with a pyridine group. This structural feature is crucial for its biological activity, as it allows for specific interactions with biological targets.

Synthesis Methods

Various synthetic routes have been explored to obtain 1-(pyridin-3-yl)-1H-pyrazol-4-amine. Notably, one efficient method involves the reaction of pyridine derivatives with hydrazines followed by cyclization to form the pyrazole ring. Additionally, modifications such as halogenation or alkylation can enhance its biological properties .

Biological Activity

1-(Pyridin-3-yl)-1H-pyrazol-4-amine exhibits a range of biological activities, including:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to 1-(pyridin-3-yl)-1H-pyrazol-4-amine have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cells .

Table 1: Summary of Anticancer Activity

2. Inhibition of Kinases

The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, some derivatives have demonstrated selective inhibition of casein kinase 1 (CK1), which is implicated in various signaling pathways related to cancer and neurodegenerative diseases .

3. Pesticidal Activity

In agricultural applications, 1-(pyridin-3-yl)-1H-pyrazol-4-amine derivatives have been investigated for their pesticidal properties. They act as agonists for nicotinic acetylcholine receptors (nAChRs), contributing to their effectiveness as insecticides. The synergistic effects observed in combination with other compounds enhance their efficacy against pests .

Case Studies

Case Study 1: Anticancer Evaluation

A study focusing on the anticancer properties of pyrazole derivatives found that specific modifications to the structure significantly increased cytotoxicity against human cancer cell lines. The study utilized molecular docking simulations to identify key interactions at the ATP binding site of CK1δ, suggesting a mechanism for selective inhibition .

Case Study 2: Pesticidal Synergy

Another research effort evaluated the efficacy of various formulations containing 1-(pyridin-3-yl)-1H-pyrazol-4-amine against common agricultural pests. Results indicated that formulations utilizing this compound exhibited enhanced mortality rates compared to controls, demonstrating its potential as a novel insecticide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.